molecular formula C13H8Cl2FNO2 B13729747 n-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide

n-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide

Cat. No.: B13729747
M. Wt: 300.11 g/mol
InChI Key: SLPPGNPYKYJOHD-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of dichlorophenyl and fluoro substituents on the benzamide structure, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide typically involves the reaction of 3,4-dichloroaniline with 5-fluoro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: An herbicide that inhibits photosynthesis.

    N-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Investigated for their pharmacological properties.

Uniqueness

N-(3,4-Dichlorophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both dichlorophenyl and fluoro substituents, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H8Cl2FNO2

Molecular Weight

300.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl2FNO2/c14-10-3-2-8(6-11(10)15)17-13(19)9-5-7(16)1-4-12(9)18/h1-6,18H,(H,17,19)

InChI Key

SLPPGNPYKYJOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)F)O)Cl)Cl

Origin of Product

United States

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